2-Cyclopropoxy-5-sulfamoylbenzoic acid
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Overview
Description
2-Cyclopropoxy-5-sulfamoylbenzoic acid is an organic compound characterized by its unique structure, which includes a cyclopropoxy group and a sulfamoyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-5-sulfamoylbenzoic acid typically involves the introduction of the cyclopropoxy group and the sulfamoyl group onto a benzoic acid derivative. One common method involves the reaction of 2-hydroxy-5-sulfamoylbenzoic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropoxy-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group under specific conditions.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acids depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Studied for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the cyclopropoxy group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- 2-Methoxy-5-sulfamoylbenzoic acid
- 2,4-Dichloro-5-sulfamoylbenzoic acid
- 4-Carboxybenzenesulfonamide
Comparison: 2-Cyclopropoxy-5-sulfamoylbenzoic acid stands out due to its unique cyclopropoxy group, which imparts distinct chemical and biological properties. Compared to 2-Methoxy-5-sulfamoylbenzoic acid, the cyclopropoxy derivative exhibits higher stability and binding affinity. The dichloro derivative, on the other hand, shows different reactivity patterns due to the presence of chlorine atoms, making it suitable for different applications .
Properties
Molecular Formula |
C10H11NO5S |
---|---|
Molecular Weight |
257.27 g/mol |
IUPAC Name |
2-cyclopropyloxy-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C10H11NO5S/c11-17(14,15)7-3-4-9(16-6-1-2-6)8(5-7)10(12)13/h3-6H,1-2H2,(H,12,13)(H2,11,14,15) |
InChI Key |
NUTAGTPLWNECJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)S(=O)(=O)N)C(=O)O |
Origin of Product |
United States |
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